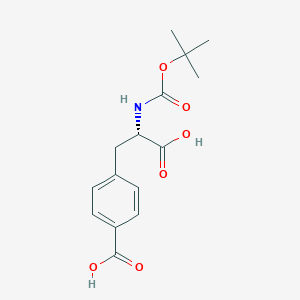

Boc-4-carboxyl-L-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-4-carboxyl-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-carboxyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and ease of handling.

Wirkmechanismus

Target of Action

Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .

Mode of Action

As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .

Biochemical Pathways

As an amino acid, it is likely involved in protein synthesis and other cellular processes .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .

Action Environment

Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or extraction methods .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: TFA, HCl in methanol

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Deprotection to yield free amines

Wissenschaftliche Forschungsanwendungen

Boc-4-carboxyl-L-phenylalanine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein folding.

Medicine: It is employed in the development of pharmaceuticals and as a precursor in drug synthesis.

Vergleich Mit ähnlichen Verbindungen

- Boc-L-phenylalanine

- Boc-4-fluoro-L-phenylalanine

- Boc-4-nitro-L-phenylalanine

Comparison: Boc-4-carboxyl-L-phenylalanine is unique due to the presence of the carboxyl group at the para position of the phenyl ring, which imparts additional reactivity compared to other Boc-protected phenylalanine derivatives. This makes it particularly useful in applications requiring selective functionalization of the phenyl ring .

Biologische Aktivität

Boc-4-carboxyl-L-phenylalanine (Boc-4-CF) is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a biochemical reagent in life sciences research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Properties

This compound has the following structural characteristics:

- Molecular Formula : C15H19NO6

- Molecular Weight : 305.32 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 85-87 °C

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

These properties indicate that Boc-4-CF is a stable compound suitable for various laboratory applications .

The biological activity of Boc-4-CF can be understood through its interactions with various biological systems:

-

Enzymatic Activity :

- Boc-4-CF has been shown to influence the activity of enzymes involved in the phenylpropanoid pathway. In particular, studies have demonstrated that it can act as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid, a precursor for numerous secondary metabolites in plants .

-

Cellular Uptake and Incorporation :

- Research indicates that Boc-4-CF can be effectively incorporated into cellular systems, where it participates in metabolic pathways leading to the synthesis of bioactive compounds. For instance, its incorporation into piperamides has been documented, highlighting its role as a precursor in the biosynthesis of important phytochemicals .

-

Antiviral Properties :

- Similar compounds have been studied for their antiviral activities. For example, carbobenzoxy-D-phenylalanine derivatives have shown potential as membrane fusion inhibitors, suggesting that Boc-4-CF might exhibit similar properties by disrupting lipid bilayer integrity and preventing viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-4-CF:

Table 1: Summary of Key Studies on this compound

Potential Applications

Given its biological activity, this compound has several potential applications:

-

Drug Development :

- Its ability to act as a substrate for key enzymes makes it a candidate for designing enzyme inhibitors or modulators that could be used in treating diseases related to metabolic disorders.

-

Biochemical Research :

- As a biochemical reagent, Boc-4-CF can facilitate studies on amino acid metabolism and enzyme kinetics, providing insights into metabolic pathways.

-

Agricultural Biotechnology :

- The compound's role in plant metabolism could be harnessed to enhance the production of valuable phytochemicals in crops through biotechnological approaches.

Eigenschaften

IUPAC Name |

4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXENJFSWWWQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.